[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and catalytic processes .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methoxy groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Addition: The double bonds in the benzylidene moiety can participate in addition reactions with reagents like hydrogen or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other substituents play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparison with Similar Compounds
When compared to similar compounds, [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrazolo[1,5-a]pyrimidines: These compounds share the core structure but differ in their substituents, affecting their chemical properties and applications.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups are known for their enhanced stability and bioactivity, making them valuable in pharmaceuticals and agrochemicals.
Indazole derivatives: These compounds are structurally related and often exhibit similar biological activities, but the specific substituents can significantly alter their effects
Properties
Molecular Formula |
C39H36F3N5O3 |
---|---|
Molecular Weight |
679.7g/mol |
IUPAC Name |
[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C39H36F3N5O3/c1-23(2)25-10-12-26(13-11-25)32-21-34(39(40,41)42)46-35(43-32)22-33(44-46)38(48)47-37(27-14-18-30(50-4)19-15-27)31-7-5-6-28(36(31)45-47)20-24-8-16-29(49-3)17-9-24/h8-23,31,37H,5-7H2,1-4H3/b28-20+ |
InChI Key |
JEZMFGCGWGJIAO-VFCFBJKWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)OC)/C5=N4)C7=CC=C(C=C7)OC |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)OC)C5=N4)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)OC)C5=N4)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.